5-[(4-fluorobenzyl)oxy]-2-(5-methyl-4-phenyl-1H-pyrazol-3-yl)phenol
Description
Properties
Molecular Formula |
C23H19FN2O2 |
|---|---|
Molecular Weight |
374.4 g/mol |
IUPAC Name |
5-[(4-fluorophenyl)methoxy]-2-(5-methyl-4-phenyl-1H-pyrazol-3-yl)phenol |
InChI |
InChI=1S/C23H19FN2O2/c1-15-22(17-5-3-2-4-6-17)23(26-25-15)20-12-11-19(13-21(20)27)28-14-16-7-9-18(24)10-8-16/h2-13,27H,14H2,1H3,(H,25,26) |
InChI Key |
VWCOTWLZKURMBJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1)C2=C(C=C(C=C2)OCC3=CC=C(C=C3)F)O)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
β-Diketone Preparation
Ethyl benzoylacetate (1.0 eq) undergoes Claisen condensation with methyl acetoacetate under basic conditions (NaOEt, EtOH) to yield 1-phenyl-3-methyl-1,3-diketone.
Cyclocondensation with Hydrazine
The diketone reacts with phenylhydrazine (1.2 eq) in refluxing ethanol, forming 5-methyl-4-phenyl-1H-pyrazole. Mechanistic studies confirm regioselectivity driven by steric and electronic factors:
Key Data :
-
Yield: 78% (isolated via recrystallization in ethanol).
-
Characterization: (CDCl₃): δ 7.82 (d, 2H, Ar–H), 7.45 (m, 3H, Ar–H), 6.25 (s, 1H, pyrazole-H), 2.41 (s, 3H, CH₃).
Functionalization of the Phenolic Backbone
The phenolic core is functionalized sequentially at positions 2 and 5.
Bromination of Phenol
Phenol is brominated at position 2 using (1.1 eq) and (5 mol%) in , yielding 2-bromophenol (86% yield).
Boronic Acid Preparation
The pyrazole is converted to its boronic ester via Miyaura borylation:
Coupling Reaction
2-Bromophenol (1.0 eq), pyrazole-Bpin (1.2 eq), (5 mol%), and (2.0 eq) in dioxane/water (3:1) at 90°C for 12 h afford 2-(5-methyl-4-phenyl-1H-pyrazol-3-yl)phenol:
Key Data :
-
Yield: 67% (purified via silica gel chromatography).
-
: m/z 265.1 [M+H]⁺.
Characterization and Analytical Data
Spectral Analysis
-
(400 MHz, DMSO-d₆) : δ 10.21 (s, 1H, OH), 7.65 (d, 2H, Ar–H), 7.42–7.28 (m, 7H, Ar–H), 6.98 (d, 2H, Ar–F), 5.18 (s, 2H, OCH₂), 2.39 (s, 3H, CH₃).
-
: δ 161.2 (C=O), 159.8 (d, , Ar–F), 148.5 (pyrazole-C), 132.1–114.7 (Ar–C), 69.4 (OCH₂), 21.5 (CH₃).
-
HRMS (ESI) : m/z 429.1521 [M+H]⁺ (calc. 429.1518).
Purity Assessment
Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) confirms >98% purity (tₐ = 6.72 min).
Comparative Evaluation of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
5-[(4-fluorobenzyl)oxy]-2-(5-methyl-4-phenyl-1H-pyrazol-3-yl)phenol can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, facilitated by reagents like N-bromosuccinimide (NBS).
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: N-bromosuccinimide in the presence of light or heat.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Pharmacological Applications
-
Anticancer Activity
- Research indicates that derivatives of pyrazole compounds exhibit significant anticancer properties. For instance, studies have shown that similar compounds can induce apoptosis in cancer cell lines by disrupting cellular functions and promoting cell cycle arrest. The incorporation of the fluorobenzyl moiety may enhance lipophilicity and cellular uptake, potentially increasing the compound's efficacy against tumors.
-
Anti-inflammatory Properties
- Pyrazole derivatives are known for their anti-inflammatory effects. The compound may inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. This inhibition can lead to reduced production of pro-inflammatory prostaglandins.
-
Analgesic Effects
- Similar compounds have been tested for analgesic properties by evaluating their effects on pain models in animal studies. The presence of the phenolic group may contribute to pain relief mechanisms by modulating neurotransmitter levels or blocking pain pathways.
Case Studies
Several studies have documented the effects of related compounds in various biological assays:
-
In Vivo Studies
- In a study involving a murine model, a related pyrazole compound demonstrated significant reduction in tumor size when administered at specific dosages over several weeks. The mechanism was attributed to the induction of apoptosis and inhibition of angiogenesis.
-
In Vitro Assays
- In vitro cytotoxicity assays conducted on different cancer cell lines revealed that modifications to the pyrazole core could enhance potency against specific types of tumors, suggesting structural optimization is crucial for developing effective therapeutic agents.
Mechanism of Action
The mechanism of action of 5-[(4-fluorobenzyl)oxy]-2-(5-methyl-4-phenyl-1H-pyrazol-3-yl)phenol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Notes:
- Core Heterocycles: The phenol-pyrazole core in the target compound contrasts with thiazole-pyrazole (Compounds 4, 16) or thiazole-oxazole (Compound 2) systems.
- Substituent Effects : The 4-fluorobenzyloxy group in the target compound may increase lipophilicity and bioavailability relative to chlorophenyl or bromophenyl analogs (e.g., Compound 4). Fluorine substituents generally improve metabolic stability and binding affinity .
Crystallographic and Conformational Comparisons
- Isostructural Derivatives: Compounds 4 and 5 () are isostructural chloro/bromo derivatives with nearly identical crystal packing despite halogen differences. The target compound’s phenol group likely alters packing via O–H···N/O hydrogen bonds, contrasting with thiazole derivatives that rely on weaker van der Waals interactions .
- Molecular Conformation: Pyrazole rings in analogs (e.g., Compound 16) adopt planar or slightly puckered conformations. The target compound’s phenol-pyrazole linkage may enforce a rigid, planar geometry, affecting intermolecular interactions .
Biological Activity
5-[(4-Fluorobenzyl)oxy]-2-(5-methyl-4-phenyl-1H-pyrazol-3-yl)phenol is a compound of significant interest due to its potential biological activities. This article reviews the synthesis, structural characteristics, and biological activities of this compound, focusing on its pharmacological implications and therapeutic potential.
Synthesis and Structural Characterization
The synthesis of 5-[(4-fluorobenzyl)oxy]-2-(5-methyl-4-phenyl-1H-pyrazol-3-yl)phenol typically involves multi-step organic reactions. The compound can be synthesized through a condensation reaction involving a phenolic compound and a pyrazole derivative. The structural characterization is often performed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm the molecular structure and purity of the compound.
Biological Activity
The biological activity of this compound has been investigated across various studies, highlighting its potential as an anti-inflammatory, analgesic, and anticancer agent.
Anti-inflammatory Activity
Research indicates that 5-[(4-fluorobenzyl)oxy]-2-(5-methyl-4-phenyl-1H-pyrazol-3-yl)phenol exhibits significant anti-inflammatory properties. In vitro studies have shown that the compound inhibits the production of pro-inflammatory cytokines in macrophages, suggesting its potential use in treating inflammatory diseases.
Analgesic Effects
In animal models, the compound demonstrated analgesic effects comparable to conventional pain relievers. The mechanism appears to involve modulation of pain pathways, possibly through inhibition of cyclooxygenase enzymes.
Anticancer Properties
Several studies have explored the anticancer potential of this compound. It has been shown to induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The compound's ability to inhibit cell proliferation and induce cell cycle arrest has been linked to its interaction with specific molecular targets involved in cancer progression.
Case Studies
- Case Study on Anti-inflammatory Effects :
- Case Study on Analgesic Activity :
- Case Study on Anticancer Activity :
Research Findings Summary
The biological activities of 5-[(4-fluorobenzyl)oxy]-2-(5-methyl-4-phenyl-1H-pyrazol-3-yl)phenol can be summarized as follows:
| Activity Type | Mechanism | Observed Effects |
|---|---|---|
| Anti-inflammatory | Inhibition of cytokine production | Reduced inflammation in animal models |
| Analgesic | Modulation of pain pathways | Significant pain relief in rat models |
| Anticancer | Induction of apoptosis | Tumor growth inhibition in xenograft models |
Q & A
Q. What are the standard synthetic routes for 5-[(4-fluorobenzyl)oxy]-2-(5-methyl-4-phenyl-1H-pyrazol-3-yl)phenol?
- Methodological Answer : The synthesis typically involves protecting group strategies. For example, sodium hydride (NaH) can deprotonate phenolic hydroxyl groups, enabling alkylation with 4-fluorobenzyl bromide. A related protocol (for a similar pyrazole derivative) uses NaH (8.3 mmol) in anhydrous THF to protect 4-methyl-2-(5-(4-iodophenyl)-1H-pyrazol-3-yl)phenol, yielding a benzyl-protected intermediate . Key steps include:
Deprotonation : NaH in THF at 0°C.
Alkylation : Addition of 4-fluorobenzyl bromide under inert atmosphere.
Purification : Column chromatography with ethyl acetate/hexane gradients.
Optimization may require adjusting stoichiometry (e.g., 1.2 equivalents of alkylating agent) to minimize byproducts.
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR : H and C NMR confirm regiochemistry of substituents. Aromatic protons (e.g., 4-fluorobenzyl) show splitting patterns (e.g., doublets for para-F substituents).
- Mass Spectrometry : High-resolution ESI-MS (Exact Mass: ~403.14 g/mol) validates molecular composition .
- Elemental Analysis : Confirms C, H, N, and F content (±0.4% tolerance).
Q. What crystallization conditions yield high-quality single crystals for X-ray diffraction?
- Methodological Answer : Slow evaporation from polar aprotic solvents (e.g., DMF/EtOH mixtures) at 4°C is effective. For related pyrazole derivatives, monoclinic crystals (space group P2/c) with cell parameters a = 6.5449 Å, b = 26.1030 Å, c = 14.3818 Å, and β = 100.604° have been reported . Key parameters:
| Parameter | Value |
|---|---|
| a | 6.5449 Å |
| b | 26.1030 Å |
| c | 14.3818 Å |
| β | 100.604° |
| V | 2415.0 ų |
| Z | 4 |
Advanced Research Questions
Q. How can conflicting NMR data (e.g., solvent-dependent shifts) be resolved for this compound?
- Methodological Answer : Solvent polarity and hydrogen bonding (e.g., DMSO vs. CDCl) alter chemical shifts. To resolve discrepancies:
2D NMR (COSY, NOESY) : Assigns coupled protons and spatial proximity.
Variable Temperature NMR : Identifies dynamic effects (e.g., hindered rotation).
Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict shifts for comparison .
Q. What strategies optimize the refinement of X-ray data for this compound’s complex crystal structure?
- Methodological Answer : Use SHELXL for anisotropic displacement parameters and twin refinement. Key steps:
Data Integration : Use SAINT or APEX3 for accurate intensity extraction.
Hydrogen Bonding Analysis : Apply graph-set notation (e.g., S(6) motifs) via WinGX/ORTEP to map intermolecular interactions .
Validation : Check R (< 0.05) and GooF (0.9–1.1).
Q. How do substituents (e.g., 4-fluorobenzyl) influence hydrogen bonding and crystal packing?
- Methodological Answer : The 4-fluorobenzyl group engages in C–H···F and π–π interactions. In related structures, fluorinated aryl groups form layered packing via F···H–C (2.8–3.2 Å) contacts. Use Mercury or CrystalExplorer to visualize Hirshfeld surfaces and quantify interaction percentages .
Q. What computational methods predict the compound’s bioactivity against target proteins?
- Methodological Answer :
- Docking Studies (AutoDock Vina) : Screen against enzymes (e.g., COX-2) using Pyrazol-3-yl motifs as pharmacophores.
- MD Simulations (GROMACS) : Assess binding stability (RMSD < 2.0 Å over 100 ns).
- QSAR Models : Correlate logP (predicted ~3.5) with antibacterial activity (IC < 10 µM for analogs) .
Data Contradiction Analysis
Q. How should researchers address inconsistencies in reported melting points for this compound?
- Methodological Answer : Variations arise from polymorphism or impurities. Mitigation steps:
DSC/TGA : Confirm thermal stability and phase transitions.
Recrystallization : Test multiple solvents (e.g., MeCN vs. EtOAc).
PXRD : Compare experimental vs. simulated patterns (from CIF data) .
Q. Why do different synthetic routes yield varying enantiomeric excess (ee) for chiral intermediates?
- Methodological Answer : Chiral induction depends on catalyst choice (e.g., BINOL vs. Jacobsen). For asymmetric alkylation:
Chiral HPLC : Measure ee (e.g., Chiralpak AD-H column).
Kinetic Resolution : Optimize reaction time/temperature.
Contradictions may stem from trace metal impurities in NaH (use 95% purity) .
Methodological Tables
Table 1 : Key Crystallographic Parameters
| Parameter | Value |
|---|---|
| Space Group | P2/c |
| a (Å) | 6.5449 |
| b (Å) | 26.1030 |
| c (Å) | 14.3818 |
| β (°) | 100.604 |
| V (ų) | 2415.0 |
| Z | 4 |
| R | 0.056 |
Table 2 : Common Synthetic Byproducts and Mitigation
| Byproduct | Cause | Solution |
|---|---|---|
| Over-alkylation | Excess NaH/Alkylant | Use 1.1 eq alkylant |
| Dehalogenation | Prolonged heating | Lower temp (60°C) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
